REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].CCO[C:10]([CH3:12])=[O:11].C[CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[CH3:19][C:20]([CH3:22])=[O:21].O1C[CH2:26][CH2:25][CH2:24]1>>[OH:21][C:20]1[CH:22]=[C:17]([CH3:18])[CH:16]=[C:15]([CH3:14])[C:19]=1[C:25]([CH3:26])([CH3:24])[CH2:12][CH2:10][OH:11] |f:0.1.2.3.4.5,7.8|
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C
|
Name
|
hexane acetone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC.CC(=O)C
|
Name
|
|
Quantity
|
5.3 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred vigorously
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
CUSTOM
|
Details
|
for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The excess LAH was quenched with 10% aqueous HCl solution (15 mL)
|
Type
|
FILTRATION
|
Details
|
The insoluble material was filtered off
|
Type
|
WASH
|
Details
|
washed with EtOAc
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated in vacuo from the combined filtrate and EtOAc washing
|
Type
|
CUSTOM
|
Details
|
The residue, thus obtained
|
Type
|
WASH
|
Details
|
The ethyl acetate layer was washed with brine (2×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
The desiccant was filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to obtain a gummy material
|
Type
|
CUSTOM
|
Details
|
The title compound, IVa, (23.3 g, 111.9 mmol, Y: 84.6%) crystallized out from the mixture
|
Type
|
TEMPERATURE
|
Details
|
upon cooling in an ice bath
|
Type
|
CUSTOM
|
Details
|
mp, 116-117° C.
|
Reaction Time |
2 min |
Name
|
|
Type
|
|
Smiles
|
OC1=C(C(=CC(=C1)C)C)C(CCO)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |